

TYRA-300: Application Notes and Protocols for Fgfr3 Mutant Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **TYRA-300**, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse models of FGFR3-related skeletal dysplasias, specifically achondroplasia (ACH) and hypochondroplasia (HCH). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of **TYRA-300**'s therapeutic potential.

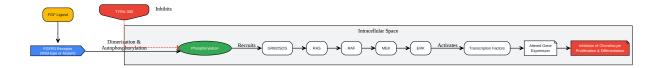
Introduction

Achondroplasia and hypochondroplasia are the most common forms of dwarfism, caused by gain-of-function mutations in the FGFR3 gene.[1][2][3] These mutations lead to constitutive activation of the FGFR3 signaling pathway, which disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones and other skeletal abnormalities.[1][2][3] **TYRA-300** is an orally administered, potent, and selective small-molecule inhibitor of FGFR3 designed to normalize the overactive signaling cascade.[1][2][4] Its selectivity for FGFR3 over other FGFR isoforms, such as FGFR1, FGFR2, and FGFR4, is intended to provide a larger therapeutic window and minimize off-target toxicities.[1][2][5] Preclinical studies in mouse models harboring activating Fgfr3 mutations have demonstrated the potential of **TYRA-300** to rescue the skeletal phenotypes associated with these conditions.

Mechanism of Action



TYRA-300 functions by directly inhibiting the tyrosine kinase activity of FGFR3. In pathological conditions like achondroplasia and hypochondroplasia, mutant FGFR3 is overly active, leading to downstream signaling through pathways such as the MAPK/ERK pathway.[1] This sustained signaling in chondrocytes of the growth plate leads to reduced proliferation and differentiation, ultimately impairing endochondral bone growth.[1][2][3] By blocking the kinase activity, **TYRA-300** effectively dampens this excessive signaling, as evidenced by a significant decrease in phosphorylated ERK1/2 (pERK) positive cells in the growth plates of treated mice.[1] This modulation of FGFR3 signaling restores normal chondrocyte proliferation and differentiation, leading to improved bone growth.[1][2][3]



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FGFR3 Signaling Pathway and TYRA-300 Inhibition.

Quantitative Data Summary

The efficacy of **TYRA-300** has been quantified in various preclinical mouse models. The following tables summarize the key findings.

Table 1: Efficacy of TYRA-300 in Fgfr3Y367C/+ (Achondroplasia Model) Mice



Paramete r	Treatmen t Group	Dose	Duration	% Increase vs. Vehicle	p-value	Referenc e
Body Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	17.6%	<0.0001	[6]
Femur Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	22.55% - 24.4%	<0.0001	[1][6]
Tibia Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	33.01% - 38.3%	<0.0001	[1][2][6]
Ulna Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	23.51%	-	[1][2]
Humerus Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	15.52%	-	[1][2]
Lumbar Vertebrae (L4-L6) Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	23.9%	<0.0001	[6]
Skull Length	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	10.08%	-	[1]



Skull Width	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	3.74%	-	[1]
Foramen Magnum Area	TYRA-300	1.2 mg/kg/day (subcutane ous)	15 days	25.17%	-	[1]

Table 2: Efficacy of TYRA-300 in Fgfr3N534K/+ (Hypochondroplasia Model) Mice

% **Paramete Treatmen** Referenc **Increase Duration** Dose p-value t Group VS. е Vehicle Femur 1.8 TYRA-300 21 days 3.70% < 0.01 [7][8] Length mg/kg/day Tibia 1.8 **TYRA-300** 21 days 3.75% < 0.05 [7][8] Length mg/kg/day Humerus 1.8 **TYRA-300** < 0.05 21 days 3.22% [7][8] Length mg/kg/day Ulna 1.8 **TYRA-300** 21 days < 0.01 [7][8] 5.03% Length mg/kg/day Foramen 1.8 Magnum **TYRA-300** 21 days 5.88% [8] mg/kg/day Area

Table 3: Efficacy of TYRA-300 in Wild-Type C57BL/6J Mice



Paramete r	Treatmen t Group	Dose	Duration	% Increase vs. Vehicle	p-value	Referenc e
Naso-anal Length	TYRA-300	14 mg/kg/day (oral)	4 weeks	7.3%	Statistically Significant	[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Efficacy Study in Fgfr3Y367C/+ Achondroplasia Mouse Model

Objective: To evaluate the effect of **TYRA-300** on skeletal growth in a mouse model of achondroplasia.

Animal Model:Fgfr3Y367C/+ mice, which mimic the phenotype of human achondroplasia.[1]

Materials:

- TYRA-300 compound
- Vehicle solution (e.g., appropriate buffer or suspension vehicle)
- Fgfr3Y367C/+ and wild-type littermate mice (1 day old)
- Standard laboratory animal housing and care facilities
- Micro-CT scanner
- Digital calipers
- X-ray system

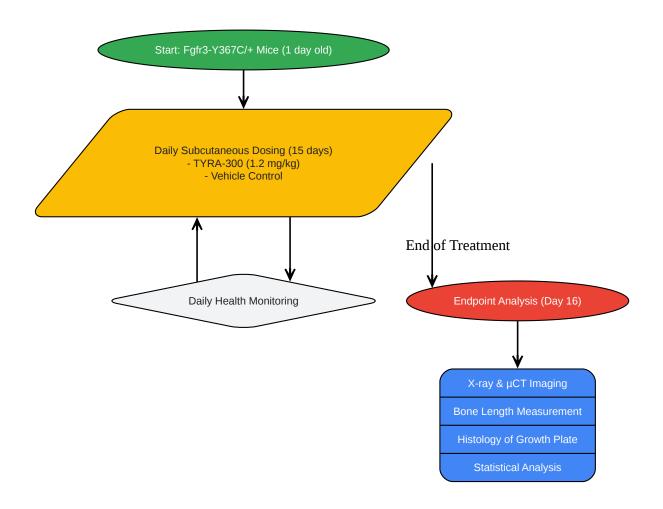
Procedure:



- Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Dosing:
 - Begin treatment at 1 day of age.[1]
 - Administer TYRA-300 daily via subcutaneous injection at a dose of 1.2 mg/kg.[1][6]
 - Administer an equivalent volume of vehicle to the control group.
 - Continue daily dosing for 15 consecutive days.[1][6]
- Monitoring: Monitor animals daily for general health and any signs of toxicity.
- Endpoint Analysis (Day 16):
 - Euthanize mice according to approved institutional protocols.
 - Perform whole-body X-rays to visualize skeletal structures.[1]
 - Measure naso-anal length as an indicator of overall growth.
 - Dissect long bones (femur, tibia, humerus, ulna) and lumbar vertebrae (L4-L6).
 - Measure the length of dissected bones using digital calipers.
 - Perform micro-computed tomography (μCT) scans on the skull to assess skull dimensions and foramen magnum area.[1]
- Histological Analysis:
 - Fix femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.
 - Section the growth plates and stain with Hematoxylin and Eosin (H&E) to evaluate the architecture of the growth plate, including the proliferative and hypertrophic zones.
 - Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and downstream
 FGFR3 signaling (e.g., pERK).[1]



 Data Analysis: Compare measurements between TYRA-300-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).



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In vivo Efficacy Study Workflow for Achondroplasia Model.

In Vivo Efficacy Study in Fgfr3N534K/+ Hypochondroplasia Mouse Model

Objective: To assess the efficacy of **TYRA-300** in a mouse model of hypochondroplasia.

Methodological & Application





Animal Model:Fgfr3N534K/+ (also referred to as Fgfr3Asn534Lys/+) mice, which carry a mutation found in human hypochondroplasia.[1][7][8]

Materials:

- TYRA-300 compound
- Vehicle solution
- Fgfr3N534K/+ and wild-type littermate mice (3 days old)
- Standard laboratory animal housing and care facilities
- Micro-CT scanner
- · Digital calipers

Procedure:

- Animal Acclimation: As described for the achondroplasia model.
- Dosing:
 - Begin treatment at 3 days of age.[1][7]
 - Administer TYRA-300 daily at a dose of 1.8 mg/kg.[1][7] A higher dose was explored in this model due to the lower relative inhibition of the N540K mutation.[1]
 - Administer vehicle to the control group.
 - Continue daily dosing for 21 consecutive days.[1][7]
- · Monitoring: Daily health monitoring.
- Endpoint Analysis (Day 24):
 - Euthanize mice and perform analyses as described for the achondroplasia model, focusing on long bone and skull measurements.



- Immunohistochemistry:
 - Stain growth plate sections for phosphorylated ERK1/2 (pERK) to confirm modulation of FGFR3 downstream signaling.[1]
- Data Analysis: Compare measurements between treated and control groups.

Conclusion

TYRA-300 has demonstrated significant efficacy in preclinical mouse models of achondroplasia and hypochondroplasia. The selective inhibition of FGFR3 by TYRA-300 leads to a normalization of chondrocyte activity in the growth plate, resulting in increased bone growth and partial restoration of skeletal proportionality.[1][2] These findings, supported by the detailed protocols provided, offer a strong rationale for the continued clinical development of TYRA-300 as a potential therapy for individuals with FGFR3-related skeletal dysplasias.[1][6] The data also suggest a favorable safety profile due to its selectivity, which may offer advantages over less selective pan-FGFR inhibitors.[1][2][5]

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